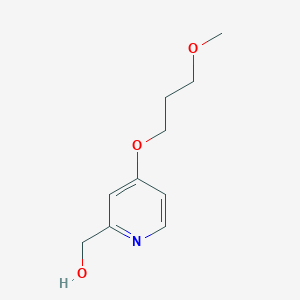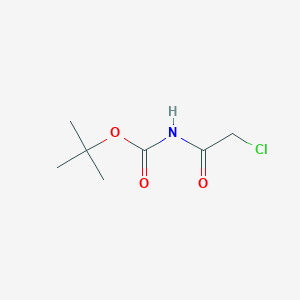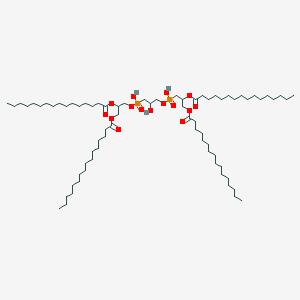
Dphpdpg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dphpdpg, also known as 2,3-diphenyl-2H-tetrazolium hydroxide, is a chemical compound commonly used in scientific research. It is a tetrazolium salt that is reduced by living cells to form a formazan dye, which can be measured spectrophotometrically. This dye is used as an indicator of cell viability, proliferation, and metabolic activity.
Mecanismo De Acción
The mechanism of action of Dphpdpg involves the reduction of the compound by living cells to form a formazan dye. The reduction of Dphpdpg is catalyzed by enzymes such as dehydrogenases, which are present in living cells. The formazan dye produced by the reduction of Dphpdpg is insoluble in water and can be measured spectrophotometrically.
Efectos Bioquímicos Y Fisiológicos
Dphpdpg has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is readily reduced by living cells to form a formazan dye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Dphpdpg in cell viability assays has several advantages. It is a simple and inexpensive assay that can be performed in a laboratory setting. The assay is also highly sensitive and can detect small changes in cell viability. However, the assay has some limitations. It is not suitable for measuring cell proliferation, as the reduction of Dphpdpg is not proportional to cell division. The assay is also not suitable for measuring the effects of compounds that interfere with the reduction of Dphpdpg, such as antioxidants.
Direcciones Futuras
There are several future directions for the use of Dphpdpg in scientific research. One area of research is the development of new methods for measuring cell viability using Dphpdpg. This could involve the use of new enzymes or co-factors to enhance the reduction of Dphpdpg. Another area of research is the development of new assays that use Dphpdpg to measure other aspects of cell physiology, such as oxidative stress or mitochondrial function. Finally, Dphpdpg could be used in combination with other assays to investigate the effects of compounds on multiple aspects of cell physiology.
Métodos De Síntesis
Dphpdpg can be synthesized by reacting Dphpdpgtetrazolium chloride with sodium hydroxide in water. The resulting compound is then purified by recrystallization. The synthesis of Dphpdpg is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Dphpdpg is widely used in scientific research as a cell viability assay. It is commonly used in studies that investigate the effects of drugs, toxins, and other compounds on living cells. The reduction of Dphpdpg to formazan dye is a measure of cell viability, as living cells are able to reduce the compound, while dead cells are not. This assay is used to determine the effectiveness of drugs in killing cancer cells or to investigate the toxicity of environmental pollutants on living cells.
Propiedades
Número CAS |
119206-59-6 |
|---|---|
Nombre del producto |
Dphpdpg |
Fórmula molecular |
C73H142O15P2 |
Peso molecular |
1321.8 g/mol |
Nombre IUPAC |
2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |
Clave InChI |
IJSJVXWTEUYOAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



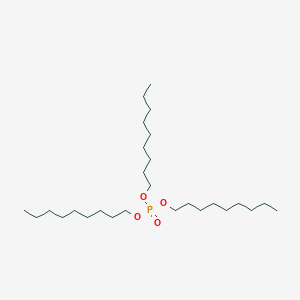
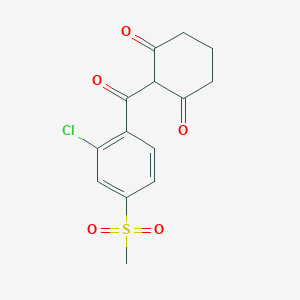
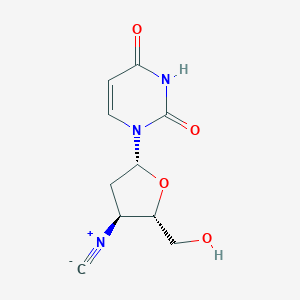
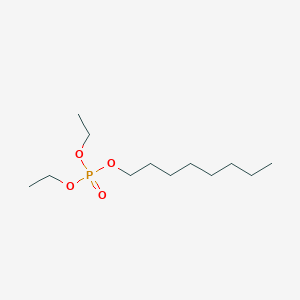
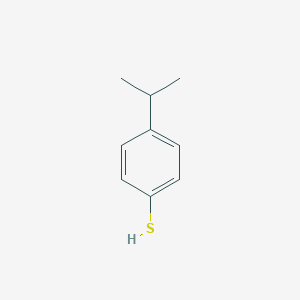
![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)
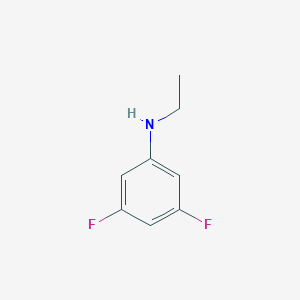
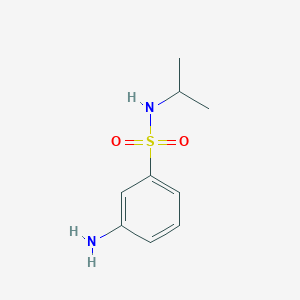
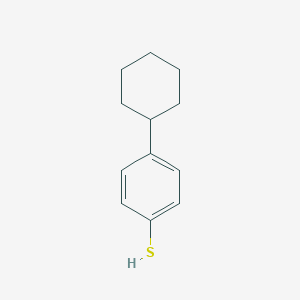
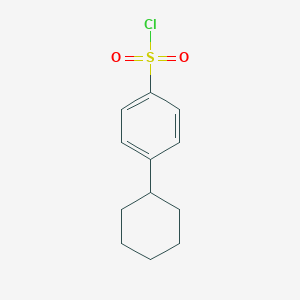

![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)
